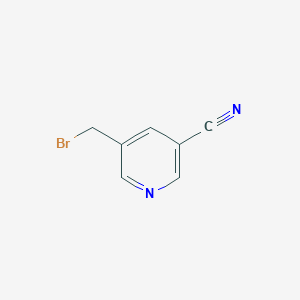

5-(Bromomethyl)nicotinonitrile

Description

Overview of Nicotinonitrile Scaffolds in Organic Synthesis

Importance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine (C5H5N) is a fundamental heterocyclic aromatic compound, structurally analogous to benzene (B151609) but with one CH group replaced by a nitrogen atom. nih.gov This substitution imparts distinct characteristics, including basicity and polarity, making the pyridine ring a crucial component in both organic and medicinal chemistry. nih.gov The nitrogen atom's lone pair of electrons can participate in hydrogen bonding, which is vital for interactions with biological receptors, thereby enhancing the pharmacokinetic properties of drug molecules. nih.gov Consequently, the pyridine nucleus is a core structural motif in thousands of existing and developmental drug candidates, as well as in naturally occurring compounds like vitamins and alkaloids. nih.govresearchgate.netignited.in Pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.nettandfonline.comnih.gov

Applications of Nicotinonitriles as Versatile Intermediates

Nicotinonitriles, or cyanopyridines, are a class of pyridine derivatives that feature a nitrile (-C≡N) group. This functional group significantly influences the electronic properties and reactivity of the pyridine ring, making nicotinonitriles highly versatile intermediates in organic synthesis. ekb.egekb.eg The nitrile group is a powerful electron-withdrawing group and can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic systems.

The combination of the pyridine ring and the cyano group makes nicotinonitrile derivatives valuable precursors for a wide range of biologically active compounds. ekb.egnih.govacs.org Marketed drugs such as Bosutinib, Milrinone, and Neratinib contain the nicotinonitrile scaffold. ekb.egekb.eg Research has demonstrated their utility in synthesizing compounds with applications as antimicrobial, anti-inflammatory, and anticancer agents. ekb.egekb.egresearchgate.net Furthermore, some nicotinonitrile derivatives have found use as electrical and optical materials. ekb.eg

The Strategic Role of Halomethyl Groups in Chemical Synthesis

Bromomethyl Functionality as a Key Electrophilic Handle

The bromomethyl group (-CH2Br) is an exceptionally useful functional group in organic synthesis. It consists of a methyl group attached to a bromine atom and serves as a highly reactive electrophilic "handle" on a molecule. chemicalbull.com The bromine atom is a good leaving group, making the carbon atom of the bromomethyl group susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide variety of substituents through nucleophilic substitution reactions. chemicalbull.com

This functionality is a cornerstone for building more complex molecules. For instance, it is used to introduce benzyl (B1604629) groups in organic synthesis and to create functionalized polymers where the bromomethyl sites can be used for cross-linking or further modification. chemicalbull.comwikipedia.org In medicinal chemistry, the introduction of a bromomethyl group can be a key step in the synthesis of bioactive compounds, including certain anticancer agents. chemicalbull.com

Comparative Reactivity of Different Halomethyl Derivatives

The reactivity of halomethyl groups (R-CH2X) in nucleophilic substitution reactions is largely dependent on the nature of the halogen (X). The order of reactivity typically follows the trend: R-CH2I > R-CH2Br > R-CH2Cl. This trend is governed by two main factors: the carbon-halogen bond strength and the leaving group ability of the halide ion.

The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). A weaker bond is more easily broken, favoring the substitution reaction. Concurrently, the leaving group ability of the halide ions increases down the group (I⁻ > Br⁻ > Cl⁻), as the larger, more polarizable iodide ion is more stable in solution.

Therefore, iodomethyl derivatives are generally the most reactive, followed by bromomethyl, and then chloromethyl derivatives. arkat-usa.orgresearchgate.net While chloromethyl compounds are often more stable and less expensive, bromomethyl derivatives like 5-(Bromomethyl)nicotinonitrile offer a balance of good reactivity and sufficient stability for practical use in multi-step syntheses. rsc.org The selection of a specific halomethyl derivative often depends on the desired reaction rate and the specific conditions of the synthesis. arkat-usa.org

Historical Development and Current Research Landscape of this compound Chemistry

While the broader classes of nicotinonitriles and bromomethyl compounds have a long history in chemical synthesis, this compound is a more specialized reagent. Its utility is primarily as a building block, connecting a nucleophile to the 5-position of the nicotinonitrile scaffold.

Current research continues to leverage the unique reactivity of this compound. For example, it can be reacted with various nucleophiles, such as pyrazoles, under basic conditions to synthesize more complex heterocyclic systems. These reactions are fundamental in creating libraries of novel compounds for screening in drug discovery programs. For instance, derivatives of 6-(bromomethyl)nicotinonitrile (B57889), a positional isomer, have been used in the synthesis of potent enzyme inhibitors. rsc.org The ongoing research into compounds like this compound highlights the enduring strategy of using well-defined, reactive intermediates to efficiently construct molecules with potential biological or material applications. researchgate.net

Compound Data

| Property | Value |

| IUPAC Name | 5-(bromomethyl)pyridine-3-carbonitrile |

| CAS Number | 1211530-54-9 |

| Molecular Formula | C7H5BrN2 |

| Molecular Weight | 197.03 g/mol |

| Synonyms | 5-(Bromomethyl)pyridine-3-carbonitrile |

Data sourced from multiple chemical suppliers and databases. cenmed.comchemicalbook.com

Early Synthetic Approaches and Characterization

The synthesis of nicotinonitrile derivatives has been an area of active research for many years. researchgate.net Early methods for the synthesis of substituted nicotinonitriles often involved multi-component reactions. For instance, the condensation of ketones, aldehydes, and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) has been a common strategy to produce various nicotinonitrile derivatives. chem-soc.si

A general method for the synthesis of 2-chloro-substituted nicotinonitriles involves the reaction of the corresponding 2-pyridone precursor with phosphorus oxychloride. chem-soc.sinih.gov The conversion of a methyl group to a bromomethyl group can be achieved through radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. google.com

The characterization of these compounds relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic stretching vibration of the nitrile group (νC≡N) typically found around 2220-2230 cm⁻¹. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure, including the chemical shifts and coupling constants of the protons and carbons in the pyridine ring and the bromomethyl group. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds. chem-soc.si

Evolution of its Applications in Complex Molecule Synthesis

The reactivity of the bromomethyl group has been extensively exploited in the synthesis of complex molecules. As a potent electrophile, this compound can readily react with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the straightforward incorporation of the cyanopyridine moiety into more elaborate structures.

One of the key applications of halomethyl pyridine derivatives is in the alkylation of various substrates. For example, they are used to introduce the pyridylmethyl group onto nitrogen, oxygen, or sulfur atoms within a target molecule. ekb.egresearchgate.net This strategy has been instrumental in the synthesis of numerous compounds with diverse biological activities. The development of more efficient and selective synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, has further expanded the scope of applications for these building blocks. rsc.org The ability to precisely control the regioselectivity of these reactions has been a significant advancement in the field.

The use of multicomponent reactions (MCRs) has also evolved, providing a convergent and atom-economical approach to complex molecular architectures from simple starting materials, including nicotinonitrile precursors. nih.govresearchgate.net These one-pot reactions allow for the rapid assembly of diverse compound libraries for drug discovery and other applications. nih.gov

Contemporary Academic Research Trends

Current research continues to explore the synthetic potential of this compound and related halomethyl derivatives. A major focus remains on the development of novel therapeutic agents. The nicotinonitrile scaffold is a common feature in many biologically active compounds, and researchers are constantly designing and synthesizing new derivatives with improved efficacy and selectivity. researchgate.netekb.eg

Recent trends include the use of this compound in the synthesis of:

Enzyme inhibitors: The cyanopyridine moiety can interact with the active sites of various enzymes, making these compounds promising candidates for drug development.

Receptor agonists and antagonists: By modifying the substituents on the pyridine ring, researchers can fine-tune the binding affinity and selectivity of these molecules for specific receptors. google.com

Functional materials: The electronic properties of the nicotinonitrile core make it an attractive component for the design of new organic materials with applications in electronics and photonics. ekb.eg

Furthermore, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. nih.gov The exploration of novel catalytic systems, including biocatalysis and photocatalysis, is also an active area of research for the functionalization of nicotinonitrile derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHPOQYVQPBUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 5 Bromomethyl Nicotinonitrile

Transformation of Hydroxymethyl to Bromomethyl Functionality

Utilizing Phosphorus Bromides (e.g., PBr₃)

The conversion of alcohols to alkyl bromides using phosphorus tribromide (PBr₃) is a classic and widely used transformation in organic synthesis. manac-inc.co.jpchadsprep.com This method is applicable to the synthesis of 5-(bromomethyl)nicotinonitrile from 5-(hydroxymethyl)nicotinonitrile. The reaction typically involves treating the alcohol with PBr₃, often in a suitable solvent like chloroform (B151607). chemicalbook.com

The mechanism of this reaction proceeds via the activation of the hydroxyl group by PBr₃. The alcohol's oxygen atom attacks the phosphorus atom, displacing a bromide ion. This is followed by an Sₙ2 attack by the bromide ion on the carbon atom bearing the activated hydroxyl group, leading to the formation of the desired alkyl bromide and phosphorous acid as a byproduct. chadsprep.com For primary and secondary alcohols, this reaction generally proceeds with an inversion of configuration if the alcohol is chiral. manac-inc.co.jp

One of the advantages of using PBr₃ over hydrobromic acid is the reduced likelihood of isomerization and elimination side reactions. manac-inc.co.jp However, yields can sometimes be moderate, potentially due to the formation of phosphonate (B1237965) and phosphate (B84403) byproducts during the aqueous workup. reddit.com To drive the reaction to completion and improve yields, using a slight excess of PBr₃ may be beneficial. reddit.com It is also crucial to use freshly distilled or pure PBr₃ as it can degrade over time. reddit.com

For large-scale industrial synthesis, the direct use of PBr₃ can be uneconomical. An alternative is the in situ generation of PBr₃ from the reaction of bromine and phosphorus in the presence of the alcohol substrate. manac-inc.co.jp

Table 1: Synthesis of Alkyl Bromides using PBr₃

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| Substituted benzyl (B1604629) alcohol | PBr₃ (1 eq) | Dichloromethane | 0°C, 1 hr | Substituted benzyl bromide | 50-60% | reddit.com |

| 4-(hydroxymethyl)pyridinium bromide | PBr₃ | Chloroform | Reflux, 4.5 hr | 4-(Bromomethyl)pyridinium bromide | 93% | chemicalbook.com |

| Pentaerythritol | PBr₃ | None | 170-180°C, 20 hr | Pentaerythrityl bromide | 69-76% | orgsyn.org |

This table is interactive. Click on the headers to sort the data.

Application of Carbon Tetrabromide/Triphenylphosphine (B44618) Systems

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using a combination of triphenylphosphine (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄). wikipedia.orgorganic-chemistry.org This reaction is highly effective for the synthesis of this compound from its corresponding alcohol.

The reaction mechanism begins with the activation of triphenylphosphine by carbon tetrabromide to form a phosphonium (B103445) salt. organic-chemistry.orgnrochemistry.com The alcohol then deprotonates to form an alkoxide, which subsequently attacks the phosphorus atom of the phosphonium salt. This creates an oxyphosphonium intermediate, converting the hydroxyl group into a good leaving group. Finally, a bromide ion displaces the triphenylphosphine oxide via an Sₙ2 mechanism, yielding the alkyl bromide. nrochemistry.com A key driving force for this reaction is the formation of the strong P=O double bond in the triphenylphosphine oxide byproduct. wikipedia.org

The Appel reaction is known for its high yields and mild reaction conditions, often conducted at or below room temperature. organic-chemistry.org However, a significant drawback is the co-production of triphenylphosphine oxide, which needs to be separated from the desired product. wikipedia.org Additionally, the use of carbon tetrabromide is now restricted under the Montreal Protocol due to its environmental impact. wikipedia.org

Table 2: Representative Appel Reactions for Bromination

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 4-iodobenzyl alcohol | PPh₃, CBr₄ | Dichloromethane | Not specified | 4-iodobenzyl bromide | High | beilstein-journals.org |

| Generic Alcohol | PPh₃, CBr₄ | Anhydrous Dichloromethane | 0°C, 30 min | Alkyl bromide | Not specified | nrochemistry.com |

| Primary/Secondary Alcohols | PPh₃, CBr₄ | Not specified | Mild | Alkyl Bromide | High | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Alternative Brominating Agents and Reaction Conditions

Beyond phosphorus tribromide and the Appel system, other brominating agents can be employed for the synthesis of this compound. N-Bromosuccinimide (NBS) is a versatile reagent commonly used for radical bromination at allylic and benzylic positions. commonorganicchemistry.comnumberanalytics.com For the conversion of an alcohol like 5-(hydroxymethyl)nicotinonitrile, NBS can be used in the presence of a radical initiator such as AIBN or benzoyl peroxide in a solvent like carbon tetrachloride. commonorganicchemistry.comnih.gov

Other phosphorus-based reagents like phosphorus pentabromide (PBr₅) and phosphoryl bromide (POBr₃) can also be used. PBr₅ is a more reactive but also more toxic and corrosive agent than PBr₃. manac-inc.co.jpmanac-inc.co.jp It is particularly useful for converting alcohols that are less reactive towards PBr₃. manac-inc.co.jp POBr₃ is considered a safer alternative to PBr₅ and is typically used at higher temperatures (110°C–160°C) in solvents like toluene (B28343) or xylene. manac-inc.co.jp

Dibromoisocyanuric acid (DBI) is another effective and mild brominating agent that has shown superior reactivity compared to NBS in certain applications. tcichemicals.com

Table 3: Comparison of Alternative Brominating Agents

| Reagent | Substrate Type | Typical Conditions | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | Benzylic Alcohols | Radical initiator (AIBN), CCl₄, reflux | Readily available | Use of CCl₄ |

| Phosphorus Pentabromide (PBr₅) | Less reactive alcohols | Anhydrous conditions | High reactivity | Toxic and corrosive |

| Phosphoryl Bromide (POBr₃) | Aromatic and heterocyclic alcohols | High temperature (110-160°C) | Safer than PBr₅ | Requires high temperatures |

| Dibromoisocyanuric Acid (DBI) | Aromatic compounds | Conc. H₂SO₄ | Highly effective, mild | Requires strong acid |

This table is interactive. Click on the headers to sort the data.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of important chemical intermediates like this compound.

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or replacement of hazardous organic solvents. imist.ma Water is an ideal green solvent, and some reactions, like the bromination of certain substrates, can be carried out in an aqueous medium. imist.ma For instance, the synthesis of some heterocyclic compounds has been successfully performed in water. researchgate.net

Solvent-free reaction conditions represent an even greener approach. cem.com Techniques like ball milling and grinding can facilitate chemical reactions without the need for a solvent, minimizing waste and often leading to shorter reaction times and higher yields. rsc.orgjocpr.commdpi.com These mechanochemical methods have been successfully applied to a variety of organic transformations, including the synthesis of pharmaceutically important molecules. rsc.org

Table 4: Examples of Green Solvent and Solvent-Free Syntheses

| Reaction Type | Green Approach | Conditions | Benefits | Reference |

| Diels-Alder Reaction | Water as solvent | Room temperature | Avoids toxic benzene (B151609), atom efficient | imist.ma |

| Peptide Synthesis | Solvent-free | Not specified | Eliminates solvent waste | nih.gov |

| Benzimidazole Synthesis | Ball milling | Solvent-free, catalyst-free | High yield, reduced waste | mdpi.com |

| Imine Synthesis | Grinding | Solvent-free, catalytic H₂SO₄ | Economical, simple procedure | jocpr.com |

This table is interactive. Click on the headers to sort the data.

Catalyst-Free Approaches

Developing catalyst-free synthetic methods is another important goal of green chemistry, as it simplifies purification processes and avoids the use of potentially toxic or expensive catalysts. Some multicomponent reactions for the synthesis of heterocyclic compounds have been shown to proceed efficiently in the absence of a catalyst, often using green solvents like ethanol. mdpi.com Microwave irradiation can also be employed to promote reactions under solvent-free and catalyst-free conditions, leading to rapid and efficient synthesis. nih.gov

Atom Economy and Waste Reduction

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.orgdocbrown.info

Reactions with 100% atom economy, such as addition reactions, are the most efficient. docbrown.info In the context of synthesizing this compound, methods that generate stoichiometric byproducts, like the triphenylphosphine oxide in the Appel reaction, have lower atom economy. wikipedia.org Strategies that can improve atom economy include designing reactions with fewer byproducts or finding uses for the byproducts that are generated. docbrown.info

The reduction of derivatives and protecting groups in a synthetic sequence also contributes to higher atom economy and waste reduction by eliminating steps and the use of additional reagents. acs.org

Reactivity Profiles and Mechanistic Investigations of 5 Bromomethyl Nicotinonitrile

Reactions Involving the Bromomethyl Electrophilic Center

The reactivity of 5-(bromomethyl)nicotinonitrile is significantly influenced by the electrophilic character of the bromomethyl group attached to the pyridine (B92270) ring. cymitquimica.com This functional group serves as a key site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. cymitquimica.com The electron-withdrawing nature of the cyano group on the pyridine ring further enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by various nucleophiles. cymitquimica.com

Nucleophilic Substitution Reactions with Carbon Nucleophiles

The reaction of this compound with carbon-based nucleophiles is a versatile method for forming new carbon-carbon bonds, a fundamental transformation in organic synthesis.

Malonate and Acetoacetate (B1235776) Alkylations

Enolates derived from malonic esters and acetoacetic esters are effective nucleophiles for the alkylation of this compound. These reactions typically proceed via an SN2 mechanism, where the enolate attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. libretexts.org

For instance, diethyl malonate can be deprotonated with a suitable base, such as sodium ethoxide, to generate the corresponding enolate. libretexts.org This enolate then reacts with this compound to yield diethyl 2-((5-cyanopyridin-3-yl)methyl)malonate. This reaction is a valuable strategy for constructing more complex carbon skeletons. mdpi.com Similarly, the enolate of ethyl acetoacetate can be alkylated to produce ethyl 2-((5-cyanopyridin-3-yl)methyl)-3-oxobutanoate. researchgate.net

These alkylation reactions are crucial in the synthesis of various heterocyclic compounds and molecules with potential biological activity. ekb.egmdpi.com

Table 1: Alkylation of Malonate and Acetoacetate Esters

| Nucleophile | Product |

| Diethyl malonate | Diethyl 2-((5-cyanopyridin-3-yl)methyl)malonate |

| Ethyl acetoacetate | Ethyl 2-((5-cyanopyridin-3-yl)methyl)-3-oxobutanoate |

Grignard and Organolithium Reagent Couplings

Grignard reagents and organolithium reagents are powerful carbon nucleophiles that can react with alkyl halides. libretexts.orgslideshare.net However, their reaction with this compound must be carefully considered due to the presence of the nitrile group. While these reagents can displace the bromide in an SN2 fashion, they can also add to the nitrile group. masterorganicchemistry.comchemistrysteps.com

The outcome of the reaction often depends on the specific reagent, stoichiometry, and reaction conditions. For example, the use of Gilman reagents (organocuprates), which are softer nucleophiles, can favor the SN2 displacement over addition to the nitrile. masterorganicchemistry.com This allows for the selective formation of a new carbon-carbon bond at the benzylic position.

A patent describes the treatment of 6-(bromomethyl)nicotinonitrile (B57889) with methylmagnesium bromide, a Grignard reagent, in a coupling reaction. googleapis.com

Table 2: Coupling Reactions with Organometallic Reagents

| Reagent | Potential Product (from SN2) | Potential Side-Product (from nitrile addition) |

| Methylmagnesium bromide | 5-(Ethyl)nicotinonitrile | 1-(5-(Bromomethyl)pyridin-3-yl)ethan-1-one (after hydrolysis) |

| Methyllithium | 5-(Ethyl)nicotinonitrile | 1-(5-(Bromomethyl)pyridin-3-yl)ethan-1-one (after hydrolysis) |

| Lithium dimethylcuprate | 5-(Ethyl)nicotinonitrile | Minimal |

Alkylation of Cyanides and Enolates

Cyanide ions (CN⁻) are effective nucleophiles that can participate in substitution reactions with alkyl halides to form new nitriles, thereby extending the carbon chain. cognitoedu.org The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, would be expected to yield (5-cyanopyridin-3-yl)acetonitrile. This reaction is a direct method for introducing an additional cyano group. researchgate.net

Similarly, enolates derived from ketones, esters, and other carbonyl compounds can be alkylated with this compound. libretexts.orgumn.edu The choice of base is critical for generating the enolate. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete enolate formation and minimize side reactions. scribd.com For example, the enolate of acetone (B3395972) can react with this compound to produce 1-(5-cyanopyridin-3-yl)propan-2-one.

Nucleophilic Substitution Reactions with Heteroatom Nucleophiles

The electrophilic bromomethyl group of this compound readily reacts with a variety of heteroatom nucleophiles, providing a direct route to functionalized pyridine derivatives. cymitquimica.com

Nitrogen-Based Nucleophiles (Amines, Amides, Azides)

Nitrogen nucleophiles, including amines, amides, and azides, readily displace the bromide ion of this compound. cognitoedu.org

Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. For instance, the reaction with methylamine (B109427) would yield N-methyl-1-(5-cyanopyridin-3-yl)methanamine. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Amides can also act as nucleophiles, although they are generally less reactive than amines. The N-alkylation of amides with this compound provides a route to N-substituted amides. mdpi.com

The azide (B81097) ion (N₃⁻) is an excellent nucleophile for SN2 reactions and can be introduced by reacting this compound with sodium azide. rsc.orgmasterorganicchemistry.com This reaction produces 5-(azidomethyl)nicotinonitrile. rsc.org Azides are versatile synthetic intermediates that can be subsequently reduced to primary amines or participate in cycloaddition reactions, such as the "click" chemistry reaction with alkynes. nih.gov

Table 3: Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product |

| Methylamine | N-methyl-1-(5-cyanopyridin-3-yl)methanamine |

| Acetamide | N-((5-cyanopyridin-3-yl)methyl)acetamide |

| Sodium azide | 5-(azidomethyl)nicotinonitrile |

Oxygen-Based Nucleophiles (Alcohols, Phenols, Carboxylates)

The benzylic-like bromide of this compound is a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of oxygen-based nucleophiles. These reactions typically proceed via an S_N2 mechanism, leading to the formation of ether or ester linkages at the 5-position of the pyridine ring.

The reaction with phenols or phenoxide ions is a common method for synthesizing aryl ethers. For instance, the coupling of 4-(bromomethyl)nicotinonitrile, a positional isomer of the title compound, with a substituted pyrimidin-5-ol has been demonstrated. rsc.org This reaction proceeds in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like ethyl acetate (B1210297). The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then displaces the bromide ion. It is mechanistically expected that this compound would react in an analogous manner. The synthesis of 5-[alkoxy-(4-nitrophenyl)methyl]uracils from a chloro-precursor with various alcohols further supports the feasibility of such etherification reactions. nih.gov

The following table details a representative reaction with a phenol-type nucleophile, which serves as a model for the reactivity of this compound.

| Electrophile | Nucleophile | Base | Solvent | Conditions | Product | Yield | Ref |

| 4-(Bromomethyl)nicotinonitrile | (R)-2-(4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methylpiperazin-1-yl)pyrimidin-5-ol | K₂CO₃ | Ethyl Acetate | 40 °C, 16 h | (R)-4-((2-(4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methylpiperazin-1-yl)pyrimidin-5-yloxy)methyl)nicotinonitrile | 22% | rsc.org |

| 5-[Chloro-(4-nitrophenyl)methyl]uracil | Various Alcohols (C₁-C₁₂) | N/A | Alcohol (as solvent) | N/A | 5-[Alkoxy-(4-nitrophenyl)methyl]uracils | N/A | nih.gov |

Carboxylate anions, derived from carboxylic acids, can also serve as effective nucleophiles to form the corresponding esters. This reaction is typically carried out in a polar aprotic solvent with a non-nucleophilic base to deprotonate the carboxylic acid without competing in the substitution reaction.

Sulfur-Based Nucleophiles (Thiols, Thioethers, Sulfonates)

The soft nature of sulfur-based nucleophiles makes them excellent partners for S_N2 reactions with the soft electrophilic carbon of the bromomethyl group. Thiols (R-SH), in the presence of a base, are converted to highly nucleophilic thiolate anions (R-S⁻), which readily displace the bromide to form thioethers (sulfides).

Research on related heterocyclic systems demonstrates this reactivity. For example, nicotinonitrile derivatives bearing a mercapto group have been shown to react with electrophiles. semanticscholar.org Conversely, the alkylation of thiolate anions with alkyl halides is a fundamental and widely used transformation in organic synthesis. researchgate.net For example, N-methylmorpholinium 4-(2-furyl)-3-cyano-6-oxo-1,2,3,4-tetrahydropyridine-2-thiolate has been successfully alkylated with substituted α-chloroacetanilides. researchgate.net This supports the high reactivity of this compound toward thiolates to yield 5-((alkylthio)methyl)nicotinonitriles. The reaction conditions typically involve a base like sodium ethoxide or piperidine (B6355638) in a polar solvent such as ethanol. semanticscholar.org

Thioethers (R-S-R) can also act as nucleophiles, attacking the bromomethyl group to form sulfonium (B1226848) salts. This reaction is less common than alkylation with thiolates but is a known transformation. Sulfonate anions, being very weak nucleophiles as they are the conjugate bases of strong acids, are generally unreactive in S_N2 reactions and are instead excellent leaving groups.

The table below outlines expected products from these reactions based on established chemical principles.

| Nucleophile | Base | Expected Product | Product Class |

| Alkanethiol (R-SH) | e.g., NaH, K₂CO₃ | 5-((Alkylthio)methyl)nicotinonitrile | Thioether |

| Thiophenol (Ph-SH) | e.g., NaH, K₂CO₃ | 5-((Phenylthio)methyl)nicotinonitrile | Thioether |

| Dialkyl sulfide (B99878) (R₂S) | None | (5-Cyano-3-pyridinyl)methyldialkylsulfonium bromide | Sulfonium Salt |

Phosphorus-Based Nucleophiles (Phosphines, Phosphites)

Phosphorus-based nucleophiles, particularly phosphines (R₃P), are highly effective in S_N2 reactions with alkyl halides. The reaction of this compound with a tertiary phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), is expected to proceed readily to form a stable phosphonium (B103445) salt. tcichemicals.com These salts are valuable synthetic intermediates, notably for use in the Wittig reaction. The high nucleophilicity of phosphines is attributed to the polarizability of the phosphorus atom and the energy of its lone pair of electrons. tcichemicals.com

The general reaction is as follows: this compound + R₃P → [5-Cyano-3-pyridinyl)methyl]phosphonium bromide

This type of alkylation of phosphines is a well-established method for preparing phosphonium salts. organic-chemistry.orgosti.gov While phosphites (P(OR)₃) are also phosphorus nucleophiles, they typically react with alkyl halides via the Michaelis–Arbuzov reaction to form phosphonates. In this process, the phosphite (B83602) attacks the electrophilic carbon, displacing the bromide. The resulting intermediate then undergoes dealkylation, where the bromide anion attacks one of the alkyl groups on the phosphorus, yielding a phosphonate (B1237965) ester and an alkyl halide.

| Reagent | Expected Product | Reaction Name |

| Triphenylphosphine (PPh₃) | (5-Cyano-3-pyridinyl)methyl]triphenylphosphonium bromide | Phosphonium Salt Formation |

| Triethyl phosphite (P(OEt)₃) | Diethyl (5-cyano-3-pyridinyl)methylphosphonate | Michaelis–Arbuzov Reaction |

Elimination Reactions and Formation of Exocyclic Methylene Nicotinonitriles

While this compound, as a primary halide, typically favors substitution reactions, it can undergo elimination reactions under specific conditions to form 5-(methylene)nicotinonitrile. This reaction involves the removal of a proton from the methyl group and the expulsion of the bromide ion, creating a double bond. This is a dehydrohalogenation or β-elimination reaction. iitk.ac.in

For an E2 (bimolecular elimination) mechanism to be favored over an S_N2 mechanism, a strong, sterically hindered base is generally required. iitk.ac.inmasterorganicchemistry.com Bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are often used for this purpose. The bulky nature of the base hinders its ability to act as a nucleophile at the electrophilic carbon, promoting instead the abstraction of a proton from the adjacent carbon.

The reaction would proceed as follows: this compound + Strong, bulky base → 5-(Methylene)nicotinonitrile

The product, 5-(methylene)nicotinonitrile, contains an exocyclic double bond, a structural motif that can be a useful building block in further synthetic transformations. The stability of the conjugated system formed may also provide a driving force for the reaction. In some cases, an E1cB (unimolecular elimination conjugate base) mechanism may operate if the protons on the carbon adjacent to the pyridine ring are sufficiently acidic. libretexts.org

Radical Reactions and Reductive Dehalogenation Pathways

The carbon-bromine bond in this compound can be cleaved homolytically to undergo radical reactions. A significant pathway is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom to yield 5-methylnicotinonitrile. This transformation can be achieved through various methods.

Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C), often in the presence of a base (e.g., MgO, Et₃N) to neutralize the HBr formed. This technique is widely used for the hydrogenolysis of benzylic halides.

Photoredox Catalysis: Modern methods utilize visible-light-activated photoredox catalysts, such as Ru(bpy)₃Cl₂, in combination with a hydrogen atom donor like Hantzsch ester or formic acid and a sacrificial amine base. organic-chemistry.org This approach offers a mild, tin-free system for reducing activated C-X bonds with excellent functional group tolerance. organic-chemistry.org

Chemical Reductants: A variety of chemical reducing agents can effect this transformation. These include:

Tin Hydrides: Reagents like tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN) are classic reagents for this purpose, although the toxicity of tin byproducts has led to the development of alternative methods.

Samarium(II) Iodide (SmI₂): This powerful single-electron transfer agent is effective for the reductive elimination of halides. organic-chemistry.org

Zinc Metal: Reduction with metallic zinc under acidic conditions is another viable method for dehalogenation. researchgate.net

In a related biological context, the reductive dehalogenation of a trichloromethyl group on a pyridine ring has been observed to be catalyzed by the bacterium Nitrosomonas europaea, highlighting that such transformations can occur under surprisingly mild conditions. nih.gov The product of these reactions is consistently 5-methylnicotinonitrile.

Transformations of the Nitrile Functional Group

Hydrolysis to Carboxylic Acids and Amides

The nitrile functional group (-C≡N) in this compound can be hydrolyzed to form either a primary amide or a carboxylic acid, depending on the reaction conditions. libretexts.orglumenlearning.com The reaction proceeds through a common amide intermediate, 5-(bromomethyl)nicotinamide.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous sulfuric acid with heating), the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. lumenlearning.com A water molecule then acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. usc.edu After proton transfers, the amide tautomerizes and is subsequently hydrolyzed further to the carboxylic acid, 5-(bromomethyl)nicotinic acid, with the liberation of an ammonium (B1175870) ion. Stopping the reaction at the amide stage can be challenging under acidic conditions, as the amide is often readily hydrolyzed further.

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) (NaOH) and typically with heating, the hydroxide ion directly attacks the electrophilic nitrile carbon. usc.edu Protonation of the resulting intermediate by water yields the amide. If the reaction is allowed to proceed, the amide can be further hydrolyzed under these basic conditions to the carboxylate salt, which upon acidic workup gives the final carboxylic acid, 5-(bromomethyl)nicotinic acid. Careful control of reaction temperature and time can sometimes allow for the isolation of the amide intermediate, 5-(bromomethyl)nicotinamide.

It is important to note that the conditions required for nitrile hydrolysis (strong acid or base, heat) could potentially lead to side reactions involving the reactive bromomethyl group, such as hydrolysis to a hydroxymethyl group. Therefore, careful selection of reagents and conditions is necessary to achieve the desired transformation selectively.

Reduction to Aldehydes and Amines

The nitrile functional group in this compound can be selectively reduced to form either an aldehyde or a primary amine, depending on the chosen reagent and reaction conditions. wikipedia.org

The reduction to an aldehyde is commonly achieved using diisobutylaluminium hydride (DIBAL-H). wikipedia.org This reaction proceeds through the formation of an N-Al bond, creating a Lewis acid-base adduct. A subsequent hydride transfer to the nitrile carbon, followed by hydrolysis in an aqueous workup, yields the desired aldehyde. wikipedia.org Another method involves the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid to generate an iminium salt that is then hydrolyzed to the aldehyde. wikipedia.org

For the synthesis of the corresponding primary amine, catalytic hydrogenation is a frequently employed and economical method. wikipedia.org This process typically utilizes group 10 metal catalysts like Raney nickel, palladium black, or platinum dioxide. wikipedia.org Stoichiometric reducing agents such as lithium aluminium hydride, lithium borohydride (B1222165), or diborane (B8814927) also effectively convert the nitrile to a primary amine. wikipedia.org Reductive amination offers another pathway, where the nitrile is converted to an amine in the presence of a reducing agent and an amine. tcichemicals.com

A summary of reagents for nitrile reduction is presented below:

Table 1: Reagents for the Reduction of Nitriles| Product | Reagent(s) |

|---|---|

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H), Tin(II) chloride/HCl (Stephen synthesis) wikipedia.org |

| Primary Amine | Catalytic Hydrogenation (Raney Ni, Pd/C, PtO2), Lithium aluminium hydride (LiAlH4), Lithium borohydride (LiBH4), Diborane (B2H6) wikipedia.org |

Cycloaddition Reactions (e.g., [3+2] cycloadditions leading to tetrazoles, triazoles)

Cycloaddition reactions provide a powerful means to construct cyclic molecules. numberanalytics.com The nitrile group of this compound can participate as a dipolarophile in [3+2] cycloaddition reactions, leading to the formation of five-membered heterocyclic rings like tetrazoles and triazoles. numberanalytics.com

[3+2] Cycloaddition for Tetrazole Synthesis:

The reaction of nitriles with sodium azide is a common method for synthesizing 5-substituted 1H-tetrazoles. rsc.orgajgreenchem.comnih.gov This [3+2] cycloaddition can be facilitated by various catalysts, including a copper(II) catalyst under microwave conditions or silica (B1680970) sulfuric acid. rsc.orgnih.gov The reaction generally proceeds in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). rsc.orgajgreenchem.com The use of heterogeneous catalysts offers advantages such as simple work-up procedures and catalyst recyclability. rsc.org

[3+2] Cycloaddition for Triazole Synthesis:

1,2,4-Triazoles can be synthesized through the [3+2] cycloaddition of nitriles with nitrile imines. mdpi.com These nitrile imines are often generated in situ from precursors like hydrazonyl chlorides. mdpi.com This approach has been shown to be effective for the synthesis of various functionalized triazoles, including those containing trifluoromethyl groups. mdpi.com The reaction demonstrates good functional group tolerance and can be scaled up for larger preparations. mdpi.com

Table 2: Examples of [3+2] Cycloaddition Reactions with Nitriles

| Product Heterocycle | Reactant with Nitrile | Catalyst/Conditions |

|---|---|---|

| 5-substituted 1H-tetrazole | Sodium azide | Cu(II) catalyst, microwave rsc.org |

| 5-substituted 1H-tetrazole | Sodium azide | Silica sulfuric acid, DMF nih.gov |

| 1,2,4-triazole | Nitrile imine (from hydrazonyl chloride) | Base-mediated in situ generation mdpi.com |

Pinner Reaction and Related Imidate Formations

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org These salts are reactive intermediates that can be converted to various other functional groups. wikipedia.orgjk-sci.com For instance, reaction with excess alcohol yields an orthoester, while treatment with ammonia (B1221849) or an amine forms an amidine. wikipedia.org Hydrolysis of the Pinner salt leads to the formation of an ester. wikipedia.org

The reaction is typically carried out under anhydrous conditions, often using gaseous HCl in a solvent like chloroform (B151607) or dioxane. organic-chemistry.orgjk-sci.com Temperature control is important as the imino ester hydrochlorides can be thermally unstable. jk-sci.com While the classic Pinner reaction is acid-catalyzed, similar transformations can sometimes be achieved under basic conditions, and the choice of method often depends on the electronic nature of the nitrile. wikipedia.org

Reactivity of the Pyridine Nucleus

The pyridine ring of this compound can be functionalized through various metal-catalyzed reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Functionalization via Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds in organic synthesis. eie.grtorontomu.ca For precursors of this compound that contain a suitable leaving group (e.g., a halogen) on the pyridine ring, a variety of coupling reactions can be employed.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. researchgate.netlibretexts.org The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net For instance, 5-bromonicotinic acid derivatives have been successfully used in Suzuki couplings to generate 5-arylnicotinates. researchgate.net The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgresearchgate.net It is a reliable method for the alkynylation of aromatic halides and can be performed under mild conditions. wikipedia.orgresearchgate.net While copper is often beneficial, copper-free versions of the Sonogashira reaction have also been developed. wikipedia.org

Heck Reaction: The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orguwindsor.ca This reaction is highly stereoselective, typically favoring the trans product. organic-chemistry.org The catalytic cycle is generally understood to involve oxidative addition of the halide to a palladium(0) species, followed by carbometallation and β-hydride elimination. uwindsor.ca

Stille Coupling: The Stille reaction creates a carbon-carbon bond by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. nrochemistry.comorganic-chemistry.orgnumberanalytics.com A key advantage is the tolerance of a wide array of functional groups by the organotin reagents. nrochemistry.com However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System |

|---|---|---|

| Suzuki Coupling | Organoboron compound + Organic halide/triflate | Palladium catalyst, Base researchgate.netlibretexts.org |

| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Palladium catalyst, Copper co-catalyst wikipedia.orgresearchgate.net |

| Heck Reaction | Alkene + Unsaturated halide | Palladium catalyst, Base organic-chemistry.orguwindsor.ca |

| Stille Coupling | Organotin compound + Organic halide/pseudohalide | Palladium catalyst nrochemistry.comorganic-chemistry.org |

C-H activation represents a powerful and increasingly important strategy in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. dmaiti.comsigmaaldrich.com This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical synthetic routes. sigmaaldrich.com

In the context of pyridine derivatives, transition metal catalysts (e.g., palladium, rhodium, iridium) can facilitate the cleavage of a C-H bond and the subsequent formation of a new bond. sigmaaldrich.comthieme-connect.de These reactions can be directed by a functional group within the molecule to achieve high regioselectivity. dmaiti.com For complex molecules, this strategy allows for late-stage functionalization at positions that would be difficult to access through traditional methods. thieme-connect.de Non-directed C-H activation, while more challenging, is an emerging area that offers the potential to functionalize C-H bonds based on their intrinsic reactivity. dmaiti.com

Directed Ortho-Metalation (DoM) Strategies and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgbaranlab.org In this process, an organolithium reagent coordinates to a heteroatom-containing DMG, leading to deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles. wikipedia.org

For pyridine derivatives, the nitrogen atom of the ring can itself act as a directing group, although its efficacy can be influenced by other substituents. harvard.edu In the case of this compound, the cyano group can also serve as a DMG. uni-muenchen.de The relative directing ability of the pyridine nitrogen versus the cyano group, and the potential for competitive reactions at the bromomethyl group, present a complex synthetic challenge.

While specific studies on the DoM of this compound are not extensively documented in the reviewed literature, the principles of DoM on substituted pyridines provide a framework for predicting its reactivity. harvard.eduuni-muenchen.de The use of sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is often employed to favor deprotonation of the aromatic ring over nucleophilic attack at the nitrile or displacement of the bromide. uni-muenchen.de Subsequent quenching with an electrophile would introduce a new substituent at the position ortho to the directing group. The regiochemical outcome would depend on the specific reaction conditions and the relative directing strength of the pyridine nitrogen and the cyano group.

Nucleophilic Aromatic Substitution (SNAr) on Activated Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings, such as pyridine. uci.edumasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org For an SNAr reaction to occur, the aromatic ring must be substituted with strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. masterorganicchemistry.comambeed.com

In this compound, the pyridine ring is inherently electron-deficient. uci.edu The cyano group at the 3-position is a strong electron-withdrawing group. However, for a classical SNAr to take place on the pyridine ring itself, a leaving group would need to be present at a position activated by an electron-withdrawing group. In the parent molecule, there is no such leaving group on the ring.

However, the pyridine nitrogen itself can activate the ring towards nucleophilic attack, particularly at the 2- and 4-positions. uci.edupearson.com While the existing substituents are at the 3- and 5-positions, very strong nucleophiles have been shown to react with pyridine rings even without a traditional leaving group, in what is known as a Chichibabin-like reaction. uci.edu Furthermore, if a leaving group were introduced at the 2-, 4-, or 6-position of the pyridine ring through other synthetic transformations, the existing cyano group would further activate the ring towards SNAr. The rate and regioselectivity of such a reaction would be influenced by the nature and position of the leaving group and the incoming nucleophile. masterorganicchemistry.com

N-Oxidation and N-Alkylation of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with electrophiles, such as oxidizing agents and alkylating agents.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is a common transformation that significantly alters the reactivity of the pyridine ring. scripps.edu This can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst. google.com The resulting N-oxide can activate the 2- and 4-positions of the pyridine ring towards both nucleophilic and electrophilic attack. scripps.edu For instance, the synthesis of 2-aryl pyridine N-oxides can be accomplished via palladium-catalyzed direct arylation of pyridine N-oxides. orgsyn.org While a specific protocol for the N-oxidation of this compound was not found in the searched literature, methods for the N-oxidation of nicotinonitrile itself are established. google.com

N-Alkylation: The pyridine nitrogen can also be alkylated using alkyl halides. This reaction introduces a positive charge on the nitrogen atom, further increasing the electron deficiency of the ring and activating it towards nucleophilic attack. The N-alkylation of heterocyclic ambident anions, such as those derived from pyridones, has been studied, demonstrating the competition between N- and O-alkylation. researchgate.net In the case of this compound, N-alkylation would likely proceed by treatment with an appropriate alkylating agent. A general platform for N-alkylation using copper metallaphotoredox and silyl (B83357) radical activation of alkyl halides has been developed, which could potentially be applied. nih.gov

Interplay of Multi-Functional Reactivity and Chemoselectivity

The presence of three distinct reactive sites in this compound necessitates careful control of reaction conditions to achieve selective transformations. The concept of chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is central to the synthetic utility of this compound. iupac.org

Selective Transformation of the Bromomethyl Group in the Presence of the Nitrile

The bromomethyl group is a versatile functional handle, readily participating in nucleophilic substitution reactions. A key challenge is to perform these reactions without affecting the nitrile group or the pyridine ring. The choice of nucleophile and reaction conditions is critical. For example, the alkylation of various nucleophiles with bromomethyl-containing aromatic compounds is a common synthetic strategy. rsc.org The reaction of ethyl 4-aryl-6-bromomethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with N-methylmorpholinium 3-cyano-1,4-dihydropyridine-2-thiolates demonstrates the reactivity of a bromomethyl group in a complex heterocyclic system. researchgate.net Such transformations on this compound would likely involve the use of soft nucleophiles under mild conditions to favor substitution at the benzylic position over attack at the nitrile or the pyridine ring.

Below is a table summarizing potential selective transformations of the bromomethyl group:

| Reagent/Condition | Product Type |

| R-OH / Base | Ether |

| R-SH / Base | Thioether |

| R-NH2 | Amine |

| KCN | Dinitrile |

| NaN3 | Azide |

| PPh3 then R'CHO | Alkene (Wittig) |

Selective Transformation of the Nitrile Group in the Presence of the Bromomethyl

The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents. chemistrysteps.comresearchgate.net Selectively transforming the nitrile without reacting with the labile bromomethyl group requires careful reagent selection. For instance, the reduction of nitriles to primary amines can be achieved with reagents like lithium aluminum hydride (LiAlH4), but this would likely also reduce the bromomethyl group. chemistrysteps.com However, milder and more selective methods exist. A process for the selective reduction of nitrile groups to the corresponding amine using a reagent comprising cobalt chloride and a stoichiometric excess of an alkali metal borohydride has been reported. google.com Another approach is the nickel-catalyzed reductive hydrolysis of nitriles to alcohols. researchgate.netd-nb.info

The hydrolysis of nitriles to carboxylic acids typically requires harsh acidic or basic conditions, which would likely lead to side reactions at the bromomethyl group. chemistrysteps.com However, enzymatic or milder catalytic systems could potentially offer a chemoselective route.

The following table outlines potential selective transformations of the nitrile group:

| Reagent/Condition | Product Type |

| CoCl2 / NaBH4 | Primary Amine |

| Ni-catalyst / H2 / H2O | Alcohol |

| H2O2 / Base | Amide |

| R-MgBr then H3O+ | Ketone |

Orthogonal Protecting Group Strategies

To manage the reactivity of the different functional groups in this compound, orthogonal protecting group strategies can be employed. organic-chemistry.org An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of others by using specific and non-interfering reaction conditions. organic-chemistry.orglibretexts.org

For example, if a reaction at the pyridine ring is desired, the bromomethyl group could be temporarily converted to a more stable functional group that can be later reverted. Similarly, the nitrile group could be masked. However, the inherent reactivity of the bromomethyl group often makes it the most challenging to protect and deprotect without side reactions.

A more common strategy would be to introduce the bromomethyl group at a later stage of the synthesis. For instance, one could start with 5-methylnicotinonitrile, perform the desired transformations on the pyridine ring and the nitrile group, and then introduce the bromo substituent via radical bromination of the methyl group. This approach avoids the complexities of carrying the reactive bromomethyl group through multiple synthetic steps.

The use of orthogonal protecting groups is well-established in peptide synthesis, where different amine protecting groups like Boc (acid-labile) and Fmoc (base-labile) allow for selective deprotection. sigmaaldrich.combeilstein-journals.org Similar principles can be applied to the synthesis and modification of complex molecules like this compound, although specific protecting group strategies for this particular compound are not detailed in the reviewed literature.

Advanced Synthetic Applications of 5 Bromomethyl Nicotinonitrile As a Key Building Block

Design and Synthesis of Complex Heterocyclic Systems

The reactivity of the bromomethyl group as a potent electrophile is central to the utility of 5-(bromomethyl)nicotinonitrile in constructing fused, spiro, and bridged heterocyclic systems. This functionality allows for facile alkylation of various nucleophiles, initiating cyclization cascades that lead to novel and intricate molecular frameworks.

Pyrido-fused heterocycles are prevalent motifs in natural products and pharmaceuticals. This compound serves as an ideal precursor for these systems through reactions that typically involve the formation of a pyridinium (B92312) salt intermediate, followed by intramolecular cyclization.

Indolizines: The synthesis of indolizine (B1195054) derivatives can be achieved via the Chichibabin reaction or 1,3-dipolar cycloaddition reactions. A common strategy involves the reaction of a pyridine (B92270) derivative with an α-halocarbonyl compound to form a pyridinium salt. Subsequent deprotonation generates a pyridinium ylide, which can undergo intramolecular or intermolecular cycloaddition. By reacting this compound with a suitable pyridine (e.g., 2-acetylpyridine), a quaternary pyridinium salt is formed. Treatment with a base would then generate an ylide, poised for cyclization to furnish a cyano-substituted indolizine core. General methods for indolizine synthesis often involve metal-catalyzed cyclizations or reactions of pyridinium ylides with electron-deficient alkenes or alkynes. organic-chemistry.orgijettjournal.orgmdpi.comrsc.org

Quinolizines: Quinolizinium salts can be prepared through the intramolecular cyclization of N-alkylated 2-substituted pyridines. For instance, this compound can be used to alkylate a pyridine derivative bearing a nucleophilic side chain at the 2-position. The resulting intermediate can then undergo cyclization to form the quinolizine skeleton. While specific examples starting directly from this compound are not prevalent in readily available literature, the synthetic routes are well-established for analogous haloalkyl-pyridines. organic-chemistry.org

Pyrido-oxazoles: The oxazole (B20620) ring can be constructed using various methods, including the Robinson-Gabriel synthesis or from α-haloketones. pharmaguideline.com A plausible route to pyrido-oxazoles using this compound involves its reaction with an amide. For example, reaction with a primary amide could lead to an N-alkylation, and a subsequent intramolecular cyclization involving the pyridine nitrogen or another functional group could form the fused oxazole ring. More direct methods involve the cyclization of acetylenic amides, which can be mediated by Lewis acids like ZnI2 or FeCl3. organic-chemistry.org Another relevant strategy is the synthesis of 2-(bromomethyl)oxazoles from azirines and bromoacetyl bromide, highlighting the utility of the bromomethyl-heterocycle motif as a versatile building block for further elaboration. beilstein-journals.orgnih.gov

| Target Heterocycle | General Reaction Type | Role of this compound | Key Intermediate |

|---|---|---|---|

| Indolizine | 1,3-Dipolar Cycloaddition | Electrophile for ylide formation | Pyridinium ylide |

| Quinolizine | Intramolecular Cyclization | Alkylating agent | N-alkylated 2-substituted pyridine |

| Pyrido-oxazole | Intramolecular Cyclization | N-alkylation of an amide precursor | N-(cyanopyridin-5-ylmethyl)amide |

The construction of spirocyclic and bridged systems introduces significant three-dimensionality to molecular structures, a desirable feature in medicinal chemistry.

Spiro-Nicotinonitriles: Spirocycles can be synthesized by designing reactions where a single atom is part of two rings. Using this compound, one could perform a double alkylation on a suitable difunctional nucleophile. For example, reaction with a cyclic 1,3-dione in the presence of a base could lead to an initial C-alkylation. A subsequent intramolecular reaction could then form the spiro center. Multicomponent reactions are particularly effective for generating spiro-heterocycles, often proceeding in a one-pot fashion to create complex structures with high efficiency. nih.govmdpi.com

Bridged Nicotinonitriles: Bridged systems, such as lariat (B8276320) ethers, can be synthesized using precursors with two reactive sites. For example, the related compound ethyl 2,6-bis(bromomethyl)nicotinate has been used to create macrocyclic structures by reacting it with polyethylene (B3416737) glycolates. lsu.edu Analogously, this compound could be incorporated into a larger molecule which then undergoes a ring-closing reaction to form a bridged system. The bromomethyl group serves as a handle to connect the nicotinonitrile moiety to a macrocyclic framework.

Expanding the aromatic system of the nicotinonitrile core leads to polycyclic aromatic nitrogen heterocycles (PANHs), a class of compounds with interesting electronic and photophysical properties. pageplace.demdpi.com Synthesis of these complex systems can be achieved through annulation reactions where new rings are fused onto the initial pyridine structure. For example, Friedel-Crafts-type reactions or transition-metal-catalyzed cross-coupling reactions can be employed. The bromomethyl group can be converted into other functionalities, such as a phosphonium (B103445) salt for a Wittig reaction or an organometallic reagent, to facilitate the construction of additional aromatic rings. The synthesis of quinazolines, for instance, can be achieved via copper-catalyzed cyclization reactions. beilstein-journals.org The synthesis of functionalized NPAHs has also been demonstrated under high-impact conditions, suggesting novel routes to complex prebiotic molecules. rsc.org

Divergent Synthesis Strategies Employing this compound

Divergent synthesis is a powerful strategy that enables the generation of a wide range of structurally distinct molecules from a single, common intermediate. mdpi.comcore.ac.uk this compound is an excellent starting point for such strategies due to its multiple, orthogonally reactive functional groups.

The core principle of this approach is to use the different functional handles on this compound to initiate distinct reaction cascades. The reactivity of the bromomethyl group allows for substitution with a wide range of nucleophiles (O, N, S, C-based), while the cyano group can undergo hydrolysis, reduction, or cycloaddition, and the pyridine ring can be N-alkylated or undergo metal-catalyzed cross-coupling. nih.govbroadinstitute.orgnih.gov

A synthetic plan could involve an initial substitution of the bromide, followed by a transformation of the cyano group. For example:

Path A (Amine Synthesis): Reaction with an amine (e.g., piperidine) followed by reduction of the nitrile to an aminomethyl group yields a diamine scaffold.

Path B (Thiophene Annulation): Reaction with sodium sulfide (B99878) followed by reaction with an α-haloketone (Gewald reaction conditions) could yield a thieno[2,3-b]pyridine (B153569) derivative.

Path C (Tetrazole Formation): Substitution with an alcohol (e.g., sodium methoxide) followed by reaction of the nitrile with sodium azide (B81097) could produce a tetrazolyl-pyridine ether.

This strategy allows for the creation of vastly different molecular skeletons, expanding access to underexplored regions of chemical space from a single, readily available starting material. cam.ac.ukchemrxiv.org

| Pathway | Initial Reaction (Bromomethyl Group) | Subsequent Reaction (Cyano Group) | Resulting Molecular Skeleton |

|---|---|---|---|

| A | Nucleophilic substitution with R₂NH | Reduction to -CH₂NH₂ | 5-((Dialkylamino)methyl)pyridin-3-yl)methanamine |

| B | Nucleophilic substitution with Na₂S | Gewald Amination/Cyclization | Thieno[2,3-b]pyridine derivative |

| C | Nucleophilic substitution with NaOR | [2+3] Cycloaddition with NaN₃ | 5-(Alkoxymethyl)-3-(1H-tetrazol-5-yl)pyridine |

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds in "libraries" for high-throughput screening in drug discovery and materials science. slideshare.netnih.govfortunepublish.com this compound is an excellent scaffold for building such libraries. Using techniques like solid-phase or parallel synthesis, the bromomethyl group can be reacted with a diverse set of building blocks. researchgate.netresearchgate.net

For instance, by anchoring the molecule to a solid support via the pyridine nitrogen, the bromomethyl group can be exposed to a variety of nucleophiles in a parallel synthesizer. After these reactions, the products can be cleaved from the support and the cyano group can be subjected to another set of diverse reactions. This "split-pool" or parallel approach can generate thousands of distinct nicotinonitrile derivatives efficiently, creating a rich source of chemical diversity for biological screening. nih.govresearchgate.net

Application in Target-Oriented Synthesis

The strategic placement of a reactive bromomethyl group and a versatile nitrile function on a pyridine ring makes this compound a valuable building block in target-oriented synthesis. Its utility spans from the generation of complex molecular scaffolds to the potential construction of analogs of biologically active natural products.

Role as a Key Intermediate in the Synthesis of Natural Product Analogs

While direct literature examples detailing the use of this compound in the total synthesis of natural product analogs are not abundant, its structural features make it a highly suitable candidate for such endeavors. Natural products and their analogs are cornerstones of drug discovery, and synthetic strategies often rely on versatile building blocks to generate molecular diversity. unigoa.ac.inrsc.orguni-regensburg.denih.govbldpharm.com The nicotinonitrile core is present in various biologically active molecules, and functionalized derivatives are sought after for creating analogs with improved properties. researchgate.net

The compound serves as a bifunctional scaffold:

The bromomethyl group is a potent electrophile, enabling facile alkylation of a wide range of nucleophiles (e.g., amines, thiols, phenols, carbanions). This allows for the covalent linkage of the nicotinonitrile moiety to other complex fragments.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings.

The pyridine ring itself can be a key pharmacophore, mimicking structures found in nature and offering hydrogen bonding capabilities. bldpharm.com

This combination of reactive sites allows chemists to "divert" a synthetic route at a late stage to create a library of analogs from a common intermediate, a strategy known as diverted total synthesis (DTS). rsc.org For example, an analog of a natural product containing a pyridine ring could be synthesized by coupling a complex, chiral fragment with this compound, leveraging the reactivity of the bromomethyl group.

Strategic Use in the Construction of Advanced Synthetic Intermediates

The primary and most documented application of this compound is as a key building block for advanced synthetic intermediates, particularly in medicinal chemistry. astrobiology.com The bromomethyl group acts as a handle for introducing the cyano-substituted pyridine ring into larger, more complex molecules through nucleophilic substitution reactions.

Bromomethyl derivatives of pyridines and other heterocycles are widely used to synthesize molecules with specific biological targets. nih.gov For instance, similar bromomethyl heterocycles are reacted with nucleophiles like pyrazoles to form more complex structures for drug discovery programs. This reaction is a classic example of how the compound functions as a precursor for more elaborate molecular architectures.

The table below illustrates the general reaction scheme for the use of bromomethyl-substituted heterocycles as intermediates.

| Reactant A (Electrophile) | Reactant B (Nucleophile) | Reaction Conditions | Product Type | Application |

| Bromomethyl Nicotinonitrile Derivative | Dimethylpyrazole | Basic conditions (e.g., K₂CO₃ in DMF) | Pyrazolyl-Nicotinonitrile | Building block for complex heterocycles |

| 4-Chloro-1-alkyl-quinolin-2(1H)-one | (Bromomethyl)cyclopropane | Cesium Carbonate | N-cyclopropylmethyl-quinolinone | Intermediate for BCL6 Inhibitors nih.gov |

| 2-Mercaptonicotinonitrile | Chloroacetyl Derivatives | Ethanolic Sodium Ethoxide | Thieno[2,3-b]pyridine | Precursors for bioactive compounds semanticscholar.org |

These examples demonstrate that the reactivity of the bromomethyl group is a reliable and strategic tool for chemists to construct advanced intermediates tailored for specific applications, ranging from enzyme inhibitors to receptor ligands. nih.govsemanticscholar.org

Development of Precursors for Advanced Materials

The unique electronic properties of the nicotinonitrile scaffold, combined with the synthetic versatility of the bromomethyl group, position this compound as a valuable precursor for a range of advanced materials.

Monomers for Polymer Synthesis

The structure of this compound makes it a promising, though not yet widely reported, monomer for creating functional polymers. The bromomethyl group can be utilized in several polymerization techniques. For example, it could potentially be converted into a styrenic monomer for free-radical polymerization or used directly in polycondensation reactions with difunctional nucleophiles.

The incorporation of the nicotinonitrile moiety into a polymer backbone would impart specific properties:

Polarity and Solubility: The polar pyridine and nitrile groups would increase the polymer's affinity for polar solvents.

Coordination Sites: The pyridine nitrogen and nitrile group can act as binding sites for metal ions, allowing for the creation of polymer-based metal-organic frameworks or sensors.

Electronic Properties: The electron-deficient nature of the ring can influence the polymer's electronic characteristics.

While direct polymerization of this specific monomer is not extensively documented, related compounds are used in polymer science. For example, bromomethylated aromatic compounds are used to create the core of star-shaped polymers and dendrimers. rsc.org Furthermore, polymerization techniques like RAFT often utilize monomers or chain transfer agents containing cyano groups to control the reaction. sigmaaldrich.com

Intermediates for Optoelectronic Materials (e.g., N-type semiconductors, fluorescent dyes)

The electron-deficient (π-deficient) nature of the pyridine ring, enhanced by the electron-withdrawing nitrile group, makes the nicotinonitrile core an excellent building block for organic optoelectronic materials. researchgate.net

N-type Semiconductors: Organic semiconductors are classified as p-type (hole-transporting) or n-type (electron-transporting). N-type materials are typically composed of electron-deficient aromatic systems. mrlcg.combiointerfaceresearch.com Fullerenes and their derivatives are common n-type materials, but there is significant research into other molecular structures, including those based on nitrogen-containing heterocycles. sigmaaldrich.com The nicotinonitrile scaffold is inherently electron-deficient, making it a prime candidate for constructing n-type semiconductors. The bromomethyl handle allows for the attachment of other functional groups to tune the material's electronic levels (LUMO/HOMO), solubility, and film-forming properties.

Fluorescent Dyes: Nicotinonitrile derivatives are known to be effective fluorophores. researchgate.net By reacting this compound with an electron-donating molecule (e.g., an aniline (B41778) or thiophene (B33073) derivative), a "push-pull" system can be created. In such a system, the electron-donating group (the "push") and the electron-withdrawing nicotinonitrile core (the "pull") create a charge-transfer character that often results in strong fluorescence. rsc.org Research has shown that nicotinonitrile-based dyes can exhibit high fluorescence quantum yields and their emission color can be tuned by modifying the substituents, making them suitable for applications like bio-imaging and organic light-emitting diodes (OLEDs). researchgate.netacs.org

The table below summarizes the photophysical properties of some reported nicotinonitrile-based dyes, illustrating the potential of this scaffold.

| Compound Type | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Application Area |

| 4-Amino-2-chloro-6-arylpyridine-3,5-dicarbonitrile Series | Varies | Varies | Large | Up to 0.92 | Fluorescent Dyes researchgate.net |

| Donor-Acceptor Nicotinonitrile Derivative | - | Orange | - | - | OLEDs researchgate.net |

| Coumarin-Nicotinonitrile Hybrid | - | - | - | - | Dye-Sensitized Solar Cells acs.org |

Ligands for Coordination Chemistry

The this compound molecule possesses multiple potential coordination sites for metal ions, making it a versatile precursor for designing ligands for coordination chemistry. researchgate.netnih.gov The lone pair of electrons on the pyridine nitrogen atom is a classic Lewis basic site that readily binds to a wide variety of transition metals. rsc.orgscirp.org Additionally, the nitrogen atom of the nitrile group can also participate in coordination.

This compound can be used to create ligands in two primary ways:

Direct Coordination: The molecule itself can act as a simple monodentate or bridging ligand in coordination polymers. rsc.org

Ligand Synthesis: More strategically, the reactive bromomethyl group can be used to covalently attach the nicotinonitrile unit to a larger, multidentate ligand framework. This approach has been used with similar bromomethylated aromatics to synthesize complex, star-shaped ligands capable of forming intricate coordination cages and metal-organic frameworks (MOFs). rsc.org Such materials have applications in catalysis, gas storage, and sensing.

The synthesis of coordination polymers from 5-substituted nicotinic acids demonstrates the propensity of the pyridine-3-carboxylate system to form diverse and stable networks with both d-block and f-block metals. rsc.org Given the synthetic accessibility of the corresponding carboxylic acid from this compound (via hydrolysis of the nitrile and oxidation of the methyl group), it serves as an indirect but powerful precursor for such advanced materials.

Catalytic Transformations Involving 5 Bromomethyl Nicotinonitrile

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides a powerful platform for the functionalization of 5-(bromomethyl)nicotinonitrile. Palladium, copper, and other metals like rhodium, ruthenium, and iron have been employed to facilitate a range of coupling and transformation reactions.